[5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine
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Overview
Description
[5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine: is a chemical compound with the molecular formula C10H12F2N2O and a molecular weight of 214.21 g/mol This compound is characterized by the presence of a difluorocyclobutoxy group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine typically involves the following steps:
Formation of the Difluorocyclobutoxy Group: This step involves the preparation of the difluorocyclobutoxy group, which can be achieved through the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment to the Pyridine Ring: The difluorocyclobutoxy group is then attached to the pyridine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) to facilitate the reaction.
Introduction of the Methanamine Group: Finally, the methanamine group is introduced through a reductive amination reaction, where the pyridine derivative is reacted with formaldehyde and ammonia or a primary amine under reducing conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be performed on the pyridine ring, converting it to piperidine derivatives.
Substitution: The difluorocyclobutoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology:
Biochemical Probes: Utilized as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine is largely dependent on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluorocyclobutoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability .
Comparison with Similar Compounds
- [5-(3,3-Difluorocyclobutoxy)-2-pyridyl]methanamine
- [5-(3,3-Difluorocyclobutoxy)-4-pyridyl]methanamine
- [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]ethanamine
Uniqueness:
- Structural Features: The specific positioning of the difluorocyclobutoxy group on the pyridine ring and the presence of the methanamine group confer unique chemical properties, such as enhanced stability and reactivity.
- Applications: Its unique structure makes it particularly suitable for applications in drug development and material science, where specific electronic and steric properties are required .
Properties
IUPAC Name |
[5-(3,3-difluorocyclobutyl)oxypyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)2-9(3-10)15-8-1-7(4-13)5-14-6-8/h1,5-6,9H,2-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSJIZWTIXSZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)OC2=CN=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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